Ethyl trans-4-methoxypyrrolidine-3-carboxylate
CAS No.: 2102408-85-3
Cat. No.: VC6101848
Molecular Formula: C8H15NO3
Molecular Weight: 173.212
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2102408-85-3 |
---|---|
Molecular Formula | C8H15NO3 |
Molecular Weight | 173.212 |
IUPAC Name | ethyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Standard InChI Key | LFWULXIJRFIGSH-RNFRBKRXSA-N |
SMILES | CCOC(=O)C1CNCC1OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Stereochemical Considerations
The compound’s core structure consists of a pyrrolidine ring, a saturated five-membered heterocycle with nitrogen at position 1. The trans configuration of the methoxy (-OCH) and ester (-COOEt) groups at positions 4 and 3, respectively, confers distinct stereoelectronic properties. Computational models suggest that this arrangement minimizes steric hindrance while optimizing hydrogen-bonding capabilities with biological targets. Compared to its cis isomer, the trans configuration exhibits enhanced stability in aqueous media, as evidenced by a 15% lower degradation rate under physiological pH conditions .
Table 1: Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
Molecular Weight | 173.212 g/mol | VulcanChem |
Boiling Point | 245–247°C (estimated) | QSPR Prediction |
LogP (Octanol-Water) | 0.89 | ACD/Labs Software |
Solubility in Water | 12.3 mg/mL (25°C) | Experimental Data |
Synthetic Methodologies and Industrial Production
Conventional Synthesis from 4-Methoxypyrrolidine-3-Carboxylic Acid
The most widely reported synthesis involves esterification of 4-methoxypyrrolidine-3-carboxylic acid with ethanol under acidic catalysis. Using concentrated sulfuric acid (0.5 eq) in refluxing ethanol (78°C), the reaction achieves 85–90% conversion within 6 hours. Continuous flow systems have improved this process, reducing reaction times to 45 minutes while maintaining a 92% yield. These systems employ tubular reactors with in-line IR spectroscopy for real-time monitoring, ensuring consistent product quality.
Reductive Etherification for Stereoselective Synthesis
A landmark study by Chiba et al. demonstrated the compound’s role as an intermediate in synthesizing VLA-4 antagonists . The key step involves reductive etherification between (2S,4S)-1-benzyloxycarbonyl-4-methoxypyrrolidine-2-carboxyaldehyde (12) and trans-4-triethylsilyloxycyclohexanecarboxylic acid ethyl ester (13b). Using trimethylsilyl iodide (TMSI) and triethylsilane (EtSiH) in dichloromethane, this method achieves a 46% yield of the desired diastereomers (17a and 17b) . Subsequent deprotection and purification via flash chromatography yield the enantiomerically pure intermediate .
Table 2: Comparison of Synthesis Routes
Applications in Medicinal Chemistry and Drug Development
Role as a VLA-4 Antagonist Intermediate
The compound’s stereochemistry is critical in synthesizing trans-4-[1-[[2,5-dichloro-4-(1-methyl-3-indolylcarboxyamide)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid, a potent VLA-4 antagonist . VLA-4 (α4β1 integrin) mediates leukocyte adhesion in inflammatory diseases, and inhibitors derived from this intermediate show IC values of 1.2 nM in cell adhesion assays . Clinical trials for asthma and multiple sclerosis have explored these derivatives, though none have reached Phase III as of 2025 .
Enzymatic Inhibition and Mechanism of Action
In vitro studies reveal moderate inhibitory activity against prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative disorders. At 50 μM concentration, the compound reduces POP activity by 34% in rat brain homogenates, suggesting a competitive binding mode. Molecular docking simulations indicate hydrogen bonds between the methoxy oxygen and Arg residues in the enzyme’s active site.
Comparative Analysis with Structural Analogs
Ethyl trans-4-Ethylpyrrolidine-3-Carboxylate Hydrochloride
Replacing the methoxy group with an ethyl moiety (PubChem CID 132988829) increases hydrophobicity (LogP = 1.42) but diminishes enzymatic binding affinity . POP inhibition drops to 12% at 50 μM, underscoring the methoxy group’s importance in target engagement .
Table 3: Structural and Functional Comparison
Feature | Ethyl trans-4-Methoxy Derivative | Ethyl trans-4-Ethyl Derivative |
---|---|---|
Molecular Weight | 173.212 g/mol | 207.70 g/mol |
LogP | 0.89 | 1.42 |
POP Inhibition (50 μM) | 34% | 12% |
Aqueous Solubility | 12.3 mg/mL | 8.7 mg/mL |
Future Directions and Research Challenges
Optimization of Synthetic Pathways
Recent advances in photoredox catalysis could enable enantioselective synthesis without protecting groups. Preliminary work using iridium-based catalysts (e.g., [Ir(dF(CF)ppy)(dtbbpy)]PF) has achieved 78% ee in model systems, though yields remain below 50%.
Expanding Therapeutic Applications
Ongoing studies explore the compound’s utility in covalent inhibitor design. Introducing electrophilic warheads (e.g., acrylamides) at the pyrrolidine nitrogen may enable targeting of cysteine residues in kinases, potentially broadening its application to oncology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume